5-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Description
5-Chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a thiophene-carboxamide derivative featuring a benzothiazole core substituted with an ethyl group at the 4-position. The compound’s structure combines a 5-chlorothiophene ring linked via a carboxamide bond to a 4-ethyl-1,3-benzothiazol-2-amine moiety.
Properties
IUPAC Name |
5-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c1-2-8-4-3-5-9-12(8)16-14(20-9)17-13(18)10-6-7-11(15)19-10/h3-7H,2H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUUAZNJTJRLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated benzothiazole.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the benzothiazole-thiophene intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
5-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with the active site of enzymes, inhibiting their activity. The thiophene ring can enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Core Heterocycles
- Rivaroxaban: Replaces benzothiazole with an oxazolidinone-morpholinone system, critical for binding Factor Xa’s S1 and S4 pockets. The morpholinone group improves metabolic stability .
Substituent Effects
- Ethoxy and Morpholinylpropyl Groups () : These polar substituents likely improve aqueous solubility compared to the target compound’s ethyl group, which is more hydrophobic .
- Trifluoromethyl and Methoxy Groups () : Electron-withdrawing trifluoromethyl groups enhance stability and binding to hydrophobic enzyme pockets, as seen in antibacterial activity .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight and Solubility: Rivaroxaban’s higher molecular weight (435.88 vs. 337.84) correlates with reduced solubility, mitigated by its morpholinone group. The target compound’s lower weight may favor better absorption .
- Stability : Crystalline forms of related compounds (e.g., ’s triazine derivative) demonstrate improved thermal stability, suggesting that solid-state modifications could enhance the target compound’s shelf life .
Biological Activity
5-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H12ClN2OS
- Molecular Weight : 284.77 g/mol
- CAS Number : 896676-30-5
The compound features a benzothiazole moiety fused with a thiophene ring and a carboxamide group, which contributes to its pharmacological properties.
Antimicrobial Properties
Research indicates that compounds containing benzothiazole and thiophene rings exhibit significant antimicrobial activity. The specific mechanisms may include:
- Inhibition of Cell Wall Synthesis : Similar compounds have shown the ability to disrupt bacterial cell wall synthesis, particularly in Mycobacterium tuberculosis by targeting the enzyme DprE1 .
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies have demonstrated:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer). For example, certain derivatives have reported GI50 values in the low micromolar range (0.4 - 0.57 µM) .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.57 |
| Compound B | A549 | 0.40 |
| Compound C | H1299 | <1.00 |
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties by:
- Inhibiting Pro-inflammatory Cytokines : Research on similar benzothiazole derivatives indicates that they can reduce the production of cytokines such as IL-6 and TNF-alpha, which are critical in inflammatory responses .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
-
Antimicrobial Activity :
- Targets DprE1 in Mycobacterium tuberculosis, inhibiting cell wall biosynthesis.
-
Anticancer Activity :
- Induces apoptosis in cancer cells via caspase activation and inhibition of survival pathways such as PI3K/Akt.
-
Anti-inflammatory Activity :
- Modulates inflammatory pathways by inhibiting enzymes like COX-2 and reducing cytokine levels.
Case Studies
Recent studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Study on Anticancer Activity :
- Study on Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
